molecular formula C20H14Cl2FNOS B2851745 3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-81-5

3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Cat. No.: B2851745
CAS No.: 338398-81-5
M. Wt: 406.3
InChI Key: SVAQIAKUXZVOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic small molecule featuring a benzamide core substituted with dichloro and fluorophenylsulfanylmethyl groups. This specific molecular architecture, which incorporates halogen atoms and a sulfide bridge, is often explored in medicinal chemistry and chemical biology for its potential to interact with various biological targets . Compounds with benzenecarboxamide and sulfanyl motifs are frequently investigated for their bioactive properties . Researchers utilize this reagent in the design and synthesis of novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in developing more complex molecules. The specific applications and mechanism of action for this particular compound are areas of active research and are not yet fully characterized in the public domain. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

3,4-dichloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FNOS/c21-18-10-3-14(11-19(18)22)20(25)24-16-6-1-13(2-7-16)12-26-17-8-4-15(23)5-9-17/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAQIAKUXZVOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of appropriate aryl halides and boronic acids.

Chemical Reactions Analysis

3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly in drug development, and provide insights into its potential therapeutic uses, supported by relevant case studies and data tables.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

  • Anticancer Activity : Some derivatives of benzenecarboxamides have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that modifications to the benzenecarboxamide structure can enhance the selectivity and potency against specific cancer types, such as breast and colon cancers.
  • Antimicrobial Properties : The presence of halogen atoms (like chlorine and fluorine) in the structure often correlates with increased antimicrobial activity. Research has demonstrated that such compounds can be effective against various bacterial strains, potentially offering new avenues for treating resistant infections.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of benzenecarboxamides. The results indicated that certain substitutions significantly enhanced their efficacy against human cancer cell lines (e.g., MCF-7 and HCT-116) .
  • Antimicrobial Evaluation : Another research article examined the antimicrobial effects of thioether-containing compounds. The study found that modifications to the sulfur-containing moiety led to improved activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can be contextualized against its analogs, including positional isomers, substituent variants, and related sulfanyl-bearing derivatives. Below is a detailed comparison:

Positional Isomers
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 Key Differences
This compound 338398-77-9 C₂₀H₁₃Cl₂FNOS ~405.02 ~5.8 Reference compound
3,5-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide 338398-63-3 C₂₀H₁₄Cl₂FNOS 406.30 6.1 Chlorine at 3,5 positions vs. 3,4; higher XLogP3
2,3-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide 338398-77-9 C₂₀H₁₃Cl₂FNOS ~405.02 ~5.7 Chlorine at 2,3 positions; slight steric hindrance differences

Key Findings :

  • The 3,5-dichloro isomer (CAS: 338398-63-3) exhibits a higher XLogP3 (6.1 vs. ~5.8), suggesting enhanced lipophilicity due to symmetric chlorine placement .
Substituent Variants
Compound Name CAS No. Substituent Modification Molecular Weight (g/mol) TPSA (Ų)
This compound 338398-77-9 4-Fluorophenyl sulfanyl group ~405.02 54.4
3,4-Dichloro-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)benzenecarboxamide 339275-85-3 Ethyl linker; 4-chlorophenyl sulfanyl 349.69 54.4
N-(4-{[(4-Fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide 338398-70-2 Trifluoromethyl group instead of Cl 405.41 54.4

Key Findings :

  • Replacing the 3,4-dichloro group with a trifluoromethyl moiety (CAS: 338398-70-2) increases molecular weight (405.41 vs.
  • The ethyl-linked 4-chlorophenyl analog (CAS: 339275-85-3) has a shorter chain, reducing rotatable bonds (4 vs. 5 in the reference compound), which may limit conformational flexibility .
Sulfanyl Group Modifications
Compound Name CAS No. Sulfanyl Group Variation Hydrogen Bond Acceptor Count
This compound 338398-77-9 4-Fluorophenyl sulfanyl 3
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide 914349-74-9 Thiadiazole sulfanyl 5
4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide 35017-57-3 Sulfonyl group instead of sulfanyl 4

Key Findings :

  • Thiadiazole sulfanyl derivatives (e.g., CAS: 914349-74-9) exhibit higher hydrogen bond acceptor counts (5 vs. 3), enhancing polar interactions but reducing membrane permeability .

Biological Activity

3,4-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Chemical Formula: C19H15Cl2F N2OS
  • Molecular Weight: 458.55 g/mol
  • IUPAC Name: 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1: A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM, indicating substantial cytotoxicity against these cells .

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens.

  • Case Study 2: In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed effective inhibition with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. Particularly, it was effective against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity: The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
  • Disruption of Cellular Membranes: Its thioether group may interact with lipid membranes, leading to increased permeability and subsequent cell death in microbial pathogens.
  • Induction of Apoptosis: Studies suggest that the compound may activate apoptotic pathways in cancer cells, promoting programmed cell death through caspase activation .

Research Findings Summary Table

Biological ActivityEffectivenessReference
Anticancer (MCF-7)IC50 = 12 µM
Antimicrobial (S. aureus)MIC = 8 µg/mL
Apoptosis InductionPositive

Q & A

Q. What are the standard synthetic routes for synthesizing 3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Introduction of the sulfanyl group via nucleophilic substitution using 4-fluorobenzenethiol and a halogenated benzamide precursor under basic conditions (e.g., triethylamine).
  • Step 2 : Coupling of the dichlorobenzene moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the carboxamide backbone.
  • Key Reagents : 4-Fluorobenzenethiol, dichlorobenzoyl chloride, and coupling agents like DCC or EDC. Solvents such as DMF or dichloromethane are used to stabilize intermediates .
  • Validation : Purity is confirmed via TLC and HPLC, with intermediates characterized by 1H^1H-NMR and FTIR .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR for verifying substituent positions and connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in sulfonamide derivatives with similar complexity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions compared to non-polar solvents.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while higher temperatures (60–80°C) accelerate sulfanyl group incorporation.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in aryl-thioether formation.
  • By-Product Analysis : LC-MS identifies impurities (e.g., unreacted intermediates), guiding solvent extraction or column chromatography refinement .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction products?

  • Methodological Answer :
  • Case Study : An unexpected "double" sulfonamide product formed due to over-sulfonylation in a similar compound highlights the need for stoichiometric control .
  • Resolution Steps :

Repeat Experiments : Verify reproducibility under identical conditions.

Advanced Spectroscopic Techniques : 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra.

Computational Modeling : DFT calculations predict plausible reaction pathways and by-product structures .

Q. What methodologies investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Target Identification :
  • Affinity Chromatography : Immobilized compound screens protein libraries for binding partners.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to receptors (e.g., kinase domains).
  • Mechanistic Studies :
  • X-ray Crystallography : Resolves ligand-protein interactions (e.g., binding to ATP pockets in kinases).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of binding .

Q. How is structure-activity relationship (SAR) analysis conducted to identify critical functional groups?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with systematic modifications (e.g., replacing Cl with F, altering sulfanyl group positions).
  • Step 2 : Screen derivatives for biological activity (e.g., IC50_{50} in cancer cell lines).
  • Key Findings :
  • The 4-fluorophenyl sulfanyl group enhances membrane permeability in analogs.
  • Dichloro substitution on the benzene ring correlates with increased inhibitory potency in kinase assays .
  • Computational SAR : Molecular docking (AutoDock Vina) predicts binding affinities and guides rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.